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molecular formula C8H6BrF3N2O B8799351 N-(5-Bromo-4-(trifluoromethyl)pyridin-2-yl)acetamide CAS No. 1370351-46-4

N-(5-Bromo-4-(trifluoromethyl)pyridin-2-yl)acetamide

Cat. No. B8799351
M. Wt: 283.04 g/mol
InChI Key: UOTUSCSUVVKJNJ-UHFFFAOYSA-N
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Patent
US09181215B2

Procedure details

To a suspension of Lithium amide (5.6 g, 233.2 mmol) in 140 ml THF was added at room temperature 2-propanol (1.3 g, 21.2 mmol). The reaction mixture was cooled to IT=2° C. A solution of B2 (60.0 g, 212 mmol) in 280 ml THF was added while keeping the temperature at IT 2° C. The reaction mixture was stirred at IT=2° C. for 90 min. THF (240 ml) was added and solvent (˜380 ml) was removed by distillation. THF (360 ml) was added and solvent (˜380 ml) was removed by distillation. THF (200 ml) was added and the reaction mixture was cooled to IT=−85° C. A solution (76 ml, 190 mmol) nBuLi, 2.5 M in hexane was added at −85° C. followed by addition of a solution of triisopropylborate (31.9 g, 170 mmol) in THF (17 ml). A solution (17.3 ml, 43.3 mmol) n BuLi, 2.5 M in hexane was added at −85° C. followed by addition of a solution of triisopropylborate (23.9 g, 127 mmol) in THF (13 ml). The reaction mixture was allowed to warm to RT and was stirred over night at RT. Water (15.3 g) and HCl in 2-propanol, 5-6 M (36.7 g) was added at RT. Isopropylacetate (480 ml) was added and solvent was removed by distillation until a volume of ˜360 ml was obtained. Isopropylacetate (480 ml) was added and solvent was removed by distillation until a volume of ˜360 ml was obtained. Isopropylacetate (480 ml) was added and the mixture was cooled to 11=0° C. Water (480 g) was added and by addition of 1N NaOH the pH was adjusted at IT=0° C. to pH 11. The precipitate was removed by filtration. The aquoeus layer was separated at IT=0° C. Water was added and the aquoeus layer was separated at IT=0° C. The combined aquoues layers were cooled to IT=0° C. and the pH was adjusted by addition of 1N HCl to pH 3. The precipitate was collected and the dried at 30° C./40-45 mbar until constant weight was obtained. 48.9 g (93%) 6-acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid B3 were obtained.
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step Two
Quantity
480 mL
Type
reactant
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Name
Quantity
140 mL
Type
solvent
Reaction Step Four
Name
Quantity
240 mL
Type
solvent
Reaction Step Five
Quantity
1.3 g
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
480 g
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
15.3 g
Type
solvent
Reaction Step Eight
Name
Quantity
60 g
Type
reactant
Reaction Step Nine
Name
Quantity
280 mL
Type
solvent
Reaction Step Nine
[Compound]
Name
solution
Quantity
76 mL
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
31.9 g
Type
reactant
Reaction Step Eleven
Name
Quantity
17 mL
Type
solvent
Reaction Step Eleven
[Compound]
Name
solution
Quantity
17.3 mL
Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
23.9 g
Type
reactant
Reaction Step Thirteen
Name
Quantity
13 mL
Type
solvent
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[NH2-].[Li+].Br[C:4]1[C:5]([C:14]([F:17])([F:16])[F:15])=[CH:6][C:7]([NH:10][C:11](=[O:13])[CH3:12])=[N:8][CH:9]=1.[Li]CCCC.C([O:26][B:27](OC(C)C)[O:28]C(C)C)(C)C.Cl.C(OC(=O)C)(C)C.[OH-].[Na+]>C1COCC1.CCCCCC.CC(O)C.O>[C:11]([NH:10][C:7]1[N:8]=[CH:9][C:4]([B:27]([OH:28])[OH:26])=[C:5]([C:14]([F:17])([F:16])[F:15])[CH:6]=1)(=[O:13])[CH3:12] |f:0.1,7.8|

Inputs

Step One
Name
Quantity
480 mL
Type
reactant
Smiles
C(C)(C)OC(C)=O
Step Two
Name
Quantity
480 mL
Type
reactant
Smiles
C(C)(C)OC(C)=O
Step Three
Name
Quantity
480 mL
Type
reactant
Smiles
C(C)(C)OC(C)=O
Step Four
Name
Quantity
5.6 g
Type
reactant
Smiles
[NH2-].[Li+]
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
240 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
1.3 g
Type
solvent
Smiles
CC(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
480 g
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Name
Quantity
15.3 g
Type
solvent
Smiles
O
Step Nine
Name
Quantity
60 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)NC(C)=O)C(F)(F)F
Name
Quantity
280 mL
Type
solvent
Smiles
C1CCOC1
Step Ten
Name
solution
Quantity
76 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Eleven
Name
Quantity
31.9 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Step Twelve
Name
solution
Quantity
17.3 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Thirteen
Name
Quantity
23.9 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at IT=2° C. for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at IT 2° C
CUSTOM
Type
CUSTOM
Details
solvent (˜380 ml) was removed by distillation
ADDITION
Type
ADDITION
Details
THF (360 ml) was added
CUSTOM
Type
CUSTOM
Details
solvent (˜380 ml) was removed by distillation
ADDITION
Type
ADDITION
Details
THF (200 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to IT=−85° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
was stirred over night at RT
CUSTOM
Type
CUSTOM
Details
solvent was removed by distillation until a volume of ˜360 ml
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
solvent was removed by distillation until a volume of ˜360 ml
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 11=0° C
CUSTOM
Type
CUSTOM
Details
was adjusted at IT=0° C. to pH 11
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
The aquoeus layer was separated at IT=0° C
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
the aquoeus layer was separated at IT=0° C
TEMPERATURE
Type
TEMPERATURE
Details
The combined aquoues layers were cooled to IT=0° C.
ADDITION
Type
ADDITION
Details
the pH was adjusted by addition of 1N HCl to pH 3
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
the dried at 30° C./40-45 mbar until constant weight
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)(=O)NC1=CC(=C(C=N1)B(O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 48.9 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 116%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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